2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- The chemical compound has been utilized in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, demonstrating its potential in creating complex organic structures (Latif, Rady, & Döupp, 2003).
Development of Schiff Base Complexes
- It serves as a precursor in the targeted synthesis of cadmium(II) Schiff base complexes, which are notable for their corrosion inhibition properties on mild steel, bridging the gap between coordination inorganic chemistry and materials engineering (Das et al., 2017).
Crystal and Molecular Structure Determination
- The compound plays a role in the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, contributing to the field of crystallography and molecular structure analysis (Percino et al., 2006).
Building Blocks for Crown Ethers
- It is used in creating building-blocks for the synthesis of functionalized crown ethers, highlighting its versatility in organic synthesis (Nawrozkij et al., 2014).
Synthesis of Benzamide Derivatives
- This chemical is integral in the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, contributing to the exploration of new chemical entities (Cheng De-ju, 2014).
Alcohol Oxidation System
- It's involved in an environmentally benign TEMPO-catalyzed efficient alcohol oxidation system, indicating its application in green chemistry (Li & Zhang, 2009).
Properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-3-5-12(7-9)10(13)6-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTQRMKXDJVGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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